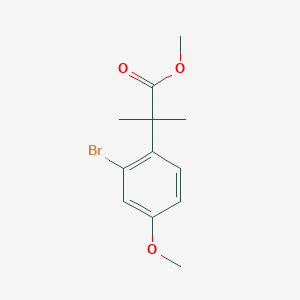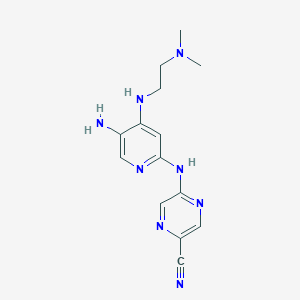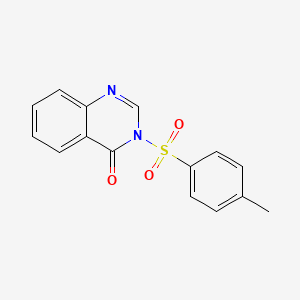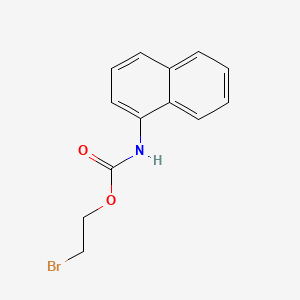
N-(2-(Triethoxysilyl)propyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Triethoxysilyl)propyl)aniline: is an organosilicon compound with the chemical formula C15H27NO3Si . It is a derivative of aniline, where the aniline nitrogen is bonded to a propyl group that is further substituted with a triethoxysilyl group. This compound is known for its applications in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Triethoxysilyl)propyl)aniline typically involves the reaction of aniline with a triethoxysilylpropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme can be represented as follows:
C6H5NH2+(EtO)3Si(CH2)3X→C6H5NH(CH2)3Si(OEt)3+HX
where X is a halide group (e.g., Cl, Br).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions: N-(2-(Triethoxysilyl)propyl)aniline can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential in the formation of silane coupling agents.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acidic/basic solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like nitric acid, sulfuric acid, or halogens.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学研究应用
N-(2-(Triethoxysilyl)propyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Utilized in the functionalization of biomolecules and surfaces for biosensing applications.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical and chemical properties.
作用机制
The mechanism of action of N-(2-(Triethoxysilyl)propyl)aniline primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, enhancing the compatibility and adhesion between different materials.
相似化合物的比较
N-(3-(Trimethoxysilyl)propyl)aniline: Similar structure but with methoxy groups instead of ethoxy groups.
N-(2-(Trimethoxysilyl)ethyl)aniline: Shorter alkyl chain compared to N-(2-(Triethoxysilyl)propyl)aniline.
N-(3-(Triethoxysilyl)propyl)ethylenediamine: Contains an additional amine group.
Uniqueness: this compound is unique due to its specific combination of the triethoxysilyl group and the aniline moiety, which imparts distinct chemical reactivity and versatility in various applications. The presence of the triethoxysilyl group allows for efficient hydrolysis and condensation reactions, making it a valuable compound in the synthesis of hybrid materials and surface modifications.
属性
CAS 编号 |
53813-19-7 |
|---|---|
分子式 |
C15H27NO3Si |
分子量 |
297.46 g/mol |
IUPAC 名称 |
N-(2-triethoxysilylpropyl)aniline |
InChI |
InChI=1S/C15H27NO3Si/c1-5-17-20(18-6-2,19-7-3)14(4)13-16-15-11-9-8-10-12-15/h8-12,14,16H,5-7,13H2,1-4H3 |
InChI 键 |
OPKNZTJSKOKOEX-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C(C)CNC1=CC=CC=C1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)


![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)
![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)
![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)






